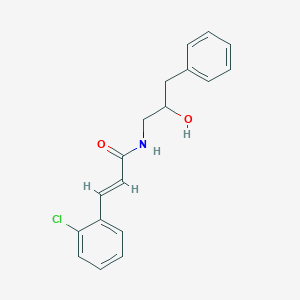
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide, also known as CHA, is a synthetic compound that has been studied for its potential therapeutic uses. CHA is a member of the acrylamide family of compounds, which are widely used in industry but have also been studied for their biological activity.
Wirkmechanismus
The exact mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide is not fully understood, but it is thought to act through several pathways. One potential mechanism is through the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been studied for their potential therapeutic uses in cancer and other diseases. (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In animal models of inflammation, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. In animal models of neurodegenerative diseases, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to protect against neuronal damage and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide is also relatively stable, which makes it easier to work with in lab experiments. However, one limitation of using (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide. One area of research is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another area of research is to study the potential of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide in combination with other drugs or therapies, which could lead to improved outcomes in cancer and other diseases. Additionally, more research is needed to determine the safety and efficacy of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide in humans, which could lead to its eventual use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been studied for its potential therapeutic uses in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and leukemia cells. Inflammation is a key component of many diseases, and (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to have anti-inflammatory effects in animal models. In neurodegenerative diseases, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been studied for its potential to protect against neuronal damage and to improve cognitive function.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-9-5-4-8-15(17)10-11-18(22)20-13-16(21)12-14-6-2-1-3-7-14/h1-11,16,21H,12-13H2,(H,20,22)/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVAYYHMNKVXEZ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C=CC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[(3-{[(4-fluorophenyl)carbamoyl]oxy}cyclohexyl)carbamoyl]propanoate](/img/structure/B3405376.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B3405382.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate](/img/structure/B3405400.png)
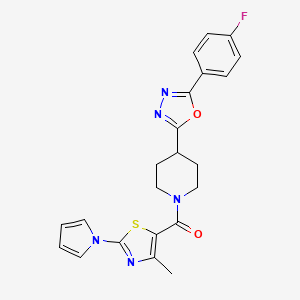

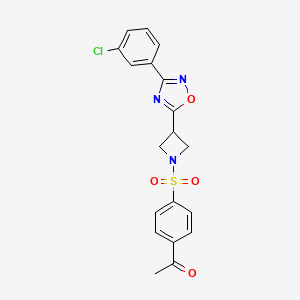
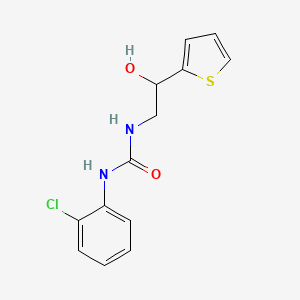

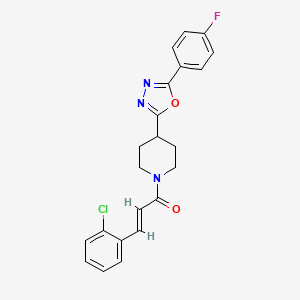
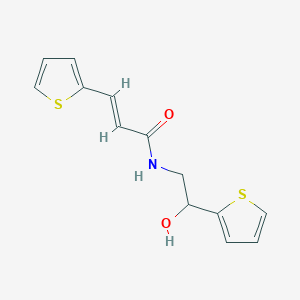
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3405453.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3405456.png)
![N-(4-cyanophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3405462.png)